molecular formula C22H18FN3O4 B2625527 N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251592-53-6

N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2625527
CAS No.: 1251592-53-6
M. Wt: 407.401
InChI Key: NSTNLOZDRWVCSU-UHFFFAOYSA-N
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Description

N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an allyl group, a fluorobenzyl moiety, and a benzofuro[3,2-d]pyrimidinyl core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzofuro[3,2-d]pyrimidinyl core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The compound’s structure suggests it could bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-2-(1-benzyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide: Similar structure but lacks the fluorine atom.

    N-allyl-2-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide: Similar structure with the fluorine atom in a different position.

Uniqueness

The presence of the fluorine atom in the 3-position of the benzyl group in N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide may confer unique properties, such as altered electronic characteristics and increased metabolic stability, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4/c1-2-10-24-18(27)13-26-21(28)20-19(16-8-3-4-9-17(16)30-20)25(22(26)29)12-14-6-5-7-15(23)11-14/h2-9,11H,1,10,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTNLOZDRWVCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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